Hypoxanthine, 9-(m-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxanthine, 9-(m-tolyl)- is a derivative of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is found in nucleic acids and is a key intermediate in the metabolism of adenosine and the formation of nucleic acids by the salvage pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(m-tolyl)- typically involves the introduction of the m-tolyl group to the hypoxanthine molecule. One common method is through a nucleophilic substitution reaction where hypoxanthine is reacted with a m-tolyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of Hypoxanthine, 9-(m-tolyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the m-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Xanthine derivatives.
Reduction: Methylated hypoxanthine.
Substitution: Various substituted hypoxanthine derivatives depending on the nucleophile used.
Scientific Research Applications
Hypoxanthine, 9-(m-tolyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and potential as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors for detecting hypoxanthine levels in biological samples.
Mechanism of Action
The mechanism of action of Hypoxanthine, 9-(m-tolyl)- involves its interaction with enzymes involved in purine metabolism. It can act as a substrate for enzymes such as xanthine oxidase, leading to the formation of xanthine and uric acid . This interaction can affect nucleic acid synthesis and energy metabolism in cells .
Comparison with Similar Compounds
Properties
CAS No. |
73941-32-9 |
---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-(3-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17) |
InChI Key |
IILOZGWKBUXFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.